1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
Description
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUYWNRWUVYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be achieved through several synthetic routes. One common method involves the preparation of trifluoromethoxybenzene, followed by a cyclopropanation reaction to introduce the cyclopropane ring. . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine serves as an important intermediate for synthesizing more complex organic molecules. Its unique trifluoromethoxy group enhances the reactivity of the compound, making it suitable for various synthetic pathways. Researchers utilize it to develop new materials and specialty chemicals .
Biology
The biological activities of this compound are under investigation, particularly regarding its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate biological pathways, which could have implications for drug development. Its structural features may allow for selective binding to biological targets, potentially leading to therapeutic applications .
Medicine
Research is ongoing into the therapeutic potential of this compound in treating various medical conditions. The compound's ability to interact with molecular pathways suggests it could be developed into a drug targeting specific diseases. Studies are focused on its pharmacological profiles and mechanisms of action .
Industry
In industrial applications, this compound is valuable for creating specialty chemicals and materials due to its distinct properties. Its trifluoromethoxy group can enhance material performance in certain applications, making it a candidate for use in coatings, polymers, and other advanced materials .
Case Study 1: Drug Development
A study investigating the binding affinity of this compound to serotonin receptors showed promising results indicating potential use as an antidepressant agent. The compound demonstrated selective binding properties that could lead to fewer side effects compared to traditional treatments.
Case Study 2: Material Science
In material science research, the incorporation of this compound into polymer matrices improved thermal stability and chemical resistance. This finding suggests its utility in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Substituent Type
- 1-(4-Methoxyphenyl)cyclopropanamine (C₁₀H₁₃NO, MW 163.22): Replacing the trifluoromethoxy group with a methoxy (-OCH₃) group reduces molecular weight by ~56 g/mol and alters electronic properties.
- 1-[4-(Trifluoromethyl)phenyl]cyclopropanemethanamine (C₁₁H₁₂F₃N, MW 215.21): The trifluoromethyl (-CF₃) group at the para position increases lipophilicity similarly to -OCF₃ but lacks the ether oxygen, which may affect hydrogen-bonding interactions in biological systems .
b. Substituent Position
c. Derivatization
- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride (C₁₁H₁₃ClF₃NO, MW 291.68): Addition of a methylamine group to the cyclopropane ring enhances basicity and may improve solubility in acidic conditions, as seen in its use as a pharmaceutical intermediate .
Physicochemical Properties
Stability and Handling
- Storage : Derivatives like 1-[4-(Trifluoromethyl)phenyl]cyclopropanemethanamine require refrigeration (2–8°C) due to sensitivity to hydrolysis , whereas methoxy-substituted compounds are typically stable at room temperature .
- Reactivity : The electron-withdrawing nature of -OCF₃ may accelerate degradation under basic conditions compared to -OCH₃ analogs.
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane moiety. This configuration contributes to its distinctive chemical behavior and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound has been shown to modulate various biochemical pathways, potentially influencing processes such as cell signaling, enzyme activity, and gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For instance, studies have evaluated its effectiveness against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values and selectivity indices in these studies suggest that the compound may possess significant antimicrobial potential without notable cytotoxic effects on human cell lines .
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes, such as protein kinases involved in cellular signaling pathways. For example, it has been identified as an inhibitor of ALK5, a kinase that plays a crucial role in TGF-β signaling. This inhibition can lead to downstream effects on gene expression and cellular responses .
Case Studies
- Antitubercular Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing an MIC of 3.1 μM with a high selectivity index (>32), indicating low cytotoxicity in HepG2 cells .
- Inhibition of ALK5 : Another investigation focused on the compound's role as an ALK5 inhibitor, revealing its potential to modulate TGF-β signaling pathways, which are critical in various diseases including cancer and fibrosis.
Data Tables
| Study | Target Pathogen/Enzyme | Activity | MIC (μM) | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|---|
| Study 1 | Mycobacterium tuberculosis | Antimicrobial | 3.1 | >100 | >32 |
| Study 2 | ALK5 | Enzyme Inhibition | - | 25 | - |
Q & A
Q. Key Considerations :
- Purity of intermediates (e.g., chromatography or recrystallization) is critical due to the electron-withdrawing trifluoromethoxy group affecting reaction kinetics .
- Example protocol: Cyclopropanation of 4-(trifluoromethoxy)styrene derivatives with NH₃ under high-pressure conditions yields the amine core .
How is the compound characterized using spectroscopic and crystallographic methods?
Basic Question
Standard characterization includes:
- NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm the trifluoromethoxy group (-OCF₃) and cyclopropane ring protons (δ ~1.2–2.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₁F₃NO: calc. 218.08) .
- X-ray Crystallography : Resolves cyclopropane ring geometry and substituent orientation (e.g., triclinic crystal system observed in related cyclopropanamine derivatives) .
Q. Advanced Insight :
- Vibrational Spectroscopy : IR analysis of C-F stretches (~1250–1100 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .
- Dynamic NMR : Detects ring strain effects on proton exchange rates in the cyclopropane moiety .
What preliminary biological assays are relevant for evaluating this compound’s activity?
Basic Question
Initial screens focus on:
- Enzyme Inhibition : Testing against kinases or cytochrome P450 isoforms due to the amine’s potential as a hydrogen-bond donor .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess trifluoromethoxy group resistance to oxidative degradation .
Q. Methodological Note :
How do structural modifications to the cyclopropane or substituents impact biological activity?
Advanced Question
Structure-activity relationship (SAR) studies reveal:
Q. Case Study :
- Replacing the cyclopropane with a piperidine ring (as in ) abolishes activity in serotonin receptor assays, highlighting the importance of ring strain .
What challenges exist in the enantioselective synthesis of this compound?
Advanced Question
Chiral resolution difficulties arise from:
- Planar Chirality : The cyclopropane ring’s rigidity complicates asymmetric synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation .
- Stereochemical Stability : Racemization risk during amine functionalization. Low-temperature protocols (<0°C) are recommended .
Q. Example :
- Asymmetric cyclopropanation using Rh(II) catalysts achieves >90% ee in related arylcyclopropanamines .
How can computational modeling predict pharmacokinetic properties?
Advanced Question
Methods :
- Molecular Dynamics (MD) : Simulates membrane permeability (logP calc. ~2.1 for this compound) .
- Docking Studies : Predicts binding to targets like monoamine oxidases (MAOs) via amine-π interactions .
- ADMET Prediction : Tools like SwissADME estimate high gastrointestinal absorption (TPSA <60 Ų) and CYP2D6 inhibition risk .
Q. Validation :
- Compare computed logD (~1.8) with experimental shake-flask data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
